molecular formula C10H11NO2 B8722185 Ethyl 6-vinylpicolinate

Ethyl 6-vinylpicolinate

Cat. No.: B8722185
M. Wt: 177.20 g/mol
InChI Key: BNRPBIQKLIZKRU-UHFFFAOYSA-N
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Description

Ethyl 6-vinylpicolinate (CAS: 1383474-28-9) is a pyridine derivative characterized by a vinyl substituent at the 6-position of the picolinic acid backbone, esterified with an ethyl group. Its molecular formula is C₁₀H₁₁NO₂, with a molecular weight of 177.20 g/mol (calculated from the formula). The compound’s structure is defined by the SMILES code O=C(OCC)C1=NC(C=C)=CC=C1, indicating the ester group at position 2 and the vinyl group at position 6 . Synonyms include 2-methyl-5-vinylpyridine and 5-ethenyl-2-methylpyridine .

However, detailed physicochemical data (e.g., melting point, solubility) and industrial applications remain underreported in accessible literature.

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

ethyl 6-ethenylpyridine-2-carboxylate

InChI

InChI=1S/C10H11NO2/c1-3-8-6-5-7-9(11-8)10(12)13-4-2/h3,5-7H,1,4H2,2H3

InChI Key

BNRPBIQKLIZKRU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC(=N1)C=C

Origin of Product

United States

Chemical Reactions Analysis

Reactivity Profile

The compound’s dual functionality (vinyl and ester) drives its reactivity:

Polymerization

  • Mechanism : The vinyl group undergoes free-radical or ionic polymerization, forming polymeric materials.

  • Applications : Development of functional polymers for coatings or adhesives.

Ester Hydrolysis

  • Reaction : Ethyl ester hydrolysis under acidic/basic conditions yields 6-vinylpicolinic acid.

  • Conditions : Aqueous TFA or NaOH solutions .

Coordination Chemistry

  • Metal Ion Binding : The picolinate moiety acts as a ligand, forming coordination complexes with transition metals.

  • Applications : Catalytic systems or sensing materials.

Nucleophilic Substitution

  • Halide Exchange : Vinyl iodides/chlorides undergo nucleophilic displacement (e.g., with Grignard reagents) .

Spectroscopic Characterization

Ethyl 6-vinylpicolinate is analyzed using:

Technique Key Observations Reference
¹H NMR δ 8.20 (dd, J = 9.0 Hz), 7.06 (d), 6.76 (d) for aromatic protons; ethyl ester signals at δ 4.45–4.33 .
¹³C NMR δ 161.9 (ester carbonyl), 148.8 (pyridine carbons), 28.0 (tert-butyl carbons) .
LC-MS Molecular ion peaks confirm molecular weight (177.20 g/mol) .

Handling and Stability

  • Storage : Dry, sealed conditions to avoid hydrolysis .

  • Safety : Classified under "Others" with unspecified hazards (GHS data pending) .

Comparison with Similar Compounds

Table 1: Key Features of this compound and Analogues

Compound Name CAS Number Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Applications
This compound 1383474-28-9 C₁₀H₁₁NO₂ 6-vinyl, 2-ethyl ester 177.20 Potential monomer for polymers
Ethyl 6-chloro-5-methylpicolinate 178421-21-1 C₉H₁₀ClNO₂ 6-chloro, 5-methyl 199.63 Intermediate in agrochemicals
Methyl 6-chloro-5-methylpicolinate 178421-22-2 C₈H₈ClNO₂ 6-chloro, 5-methyl, methyl ester 183.61 Pharmaceutical synthesis
Ethyl 6-ethynylpicolinate 1379302-65-4 C₁₀H₉NO₂ 6-ethynyl 175.19 Click chemistry applications
Ethyl 6-(hydroxymethyl)picolinate - C₉H₁₁NO₃ 6-hydroxymethyl 193.19 Prodrug development
Ethyl 3-amino-6-methylpicolinate 908832-89-3 C₉H₁₂N₂O₂ 3-amino, 6-methyl 180.20 Ligand in coordination chemistry
Ethyl 5-(2,6-dichlorophenyl)-6-methoxypicolinate 1361675-38-8 C₁₅H₁₃Cl₂NO₃ 5-(2,6-dichlorophenyl), 6-methoxy 326.17 Antimicrobial agent research

Physicochemical Data Limitations

Most analogues lack comprehensive data on melting points, boiling points, or solubility.

Research and Industrial Implications

  • Medicinal Chemistry : Chloro- and dichlorophenyl-substituted analogues are prioritized in drug discovery due to their bioactivity .
  • Safety Considerations : Ethyl 6-ethynylpicolinate’s safety data sheet (SDS) advises restricted industrial use, though specific hazards are unclassified .

Q & A

Q. What are the recommended synthetic routes for Ethyl 6-vinylpicolinate, and how do reaction conditions influence yield?

Methodological Answer: this compound can be synthesized via esterification of 6-vinylpicolinic acid with ethanol under acid catalysis or through palladium-catalyzed cross-coupling of pre-functionalized pyridine derivatives. Key parameters include temperature (60–100°C for esterification), solvent polarity (e.g., DMF for coupling reactions), and catalyst loading (e.g., 1–5 mol% Pd(PPh₃)₄). Yield optimization requires monitoring reaction progress via TLC or HPLC and quenching side reactions (e.g., vinyl group polymerization) with inhibitors like hydroquinone. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is standard .

Q. How should researchers characterize this compound to confirm structural integrity?

Methodological Answer: Combine spectroscopic techniques:

  • NMR : ¹H NMR (δ 1.3–1.4 ppm for ethyl CH₃; δ 6.5–7.5 ppm for vinyl and pyridine protons) and ¹³C NMR (ester carbonyl ~165–170 ppm).
  • IR : Confirm ester C=O stretch (~1720 cm⁻¹) and vinyl C=C stretch (~1630 cm⁻¹).
  • Mass Spectrometry : High-resolution ESI-MS for molecular ion ([M+H]⁺ expected m/z ~192.1). Cross-validate with literature data and X-ray crystallography if crystalline derivatives are obtainable .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

Methodological Answer: Key properties include:

  • Solubility : Miscible in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water.
  • Stability : Susceptible to hydrolysis under basic conditions; store anhydrous at –20°C.
  • LogP : Predicted ~2.1 (indicative of moderate lipophilicity). Experimental determination via shake-flask method for LogP and accelerated stability studies (40°C/75% RH for 4 weeks) under varying pH .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?

Methodological Answer: Discrepancies in NMR or IR data often arise from solvent effects, impurities, or tautomerism. To resolve:

  • Replicate experiments under identical conditions (solvent, temperature, concentration).
  • Use deuterated solvents for NMR and ensure proper drying.
  • Compare with computational predictions (DFT for NMR chemical shifts).
  • Analyze by 2D NMR (COSY, HSQC) to assign coupling patterns unambiguously. Cross-reference multiple peer-reviewed sources and avoid non-curated databases .

Q. What computational approaches predict the reactivity of this compound in nucleophilic environments?

Methodological Answer: Use density functional theory (DFT) to model:

  • Electron density maps (e.g., HOMO/LUMO analysis) to identify reactive sites.
  • Transition state simulations for ester hydrolysis or vinyl group additions.
  • Solvent effects via implicit/explicit solvation models (e.g., PCM in Gaussian). Validate with kinetic studies (e.g., pseudo-first-order rate constants for hydrolysis) .

Q. What strategies optimize catalytic systems involving this compound as a ligand?

Methodological Answer: Screen ligand-to-metal ratios (1:1 to 3:1) and evaluate coordination via UV-Vis titration. Use kinetic profiling (e.g., initial rate method) to assess catalytic efficiency in cross-coupling or hydrogenation reactions. Compare turnover numbers (TON) and frequencies (TOF) across solvents (e.g., toluene vs. THF). Characterize metal-ligand complexes by XAS or single-crystal XRD .

Q. How do steric and electronic effects influence this compound’s stability under varying conditions?

Methodological Answer: Conduct systematic stability studies:

  • Steric effects : Compare degradation rates in bulky vs. linear solvents (e.g., tert-butanol vs. methanol).
  • Electronic effects : Monitor hydrolysis kinetics under acidic (HCl) vs. basic (NaOH) conditions via HPLC.
  • Use Hammett plots to correlate substituent effects (σ values) with reaction rates. Statistical analysis (ANOVA) identifies significant variables .

Methodological Best Practices

  • Literature Review : Prioritize peer-reviewed journals and avoid non-curated databases (e.g., ). Use SciFinder or Web of Science for systematic searches .
  • Data Analysis : Apply statistical rigor (e.g., p-values, confidence intervals) and report limitations (e.g., sample size, instrumental error) .
  • Ethical Compliance : Document synthetic hazards (e.g., Pd waste disposal) and ensure IRB approval for biological studies .

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